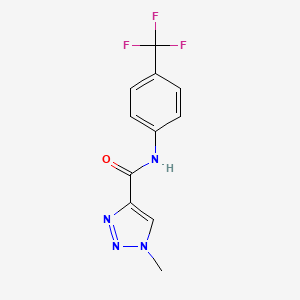

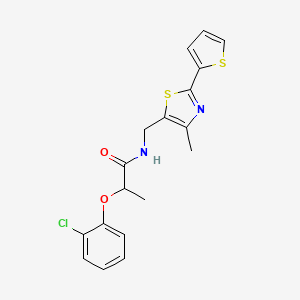

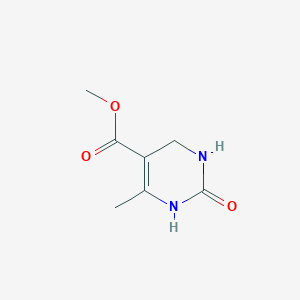

![molecular formula C20H15FN6O2 B2498076 5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921532-43-6](/img/structure/B2498076.png)

5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including N-acylation, microwave-assisted Fries rearrangement, and regioselective synthesis techniques. For instance, a method for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement has been developed, illustrating the innovative approaches used in synthesizing complex molecules (Moreno-Fuquen et al., 2019). Similarly, the synthesis of fluorinated triazoles showcases the importance of specific conditions, such as the use of Na2CO3 for high yields (Peng & Zhu, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione can be elucidated through various analytical techniques, including IR, 1H-NMR, and 13C-NMR spectroscopy. For example, the crystal structures of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and related compounds have been reported, highlighting mild α-glycosidase inhibition activity and showcasing the potential bioactivity of these molecules (Gonzaga et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving triazole compounds often include cycloaddition reactions, showcasing their versatility in chemical synthesis. For instance, the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles via regiospecific 1,3-dipolar cycloaddition reactions demonstrates the reactivity of these compounds towards forming new chemical bonds (Peng & Zhu, 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the behavior of chemical compounds under different conditions. While specific data on 5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is not available, similar compounds have been analyzed to determine their crystal structures and physical characteristics, providing insights into their stability and reactivity (Liang, 2009).

Chemical Properties Analysis

The chemical properties of triazole compounds, including reactivity, stability, and functional group transformations, are influenced by their molecular structure. Studies on related molecules, such as the synthesis and crystal structure analysis of fluorophenyl-triazole compounds, help in understanding the interactions and transformations that these compounds can undergo (Jessica et al., 2013).

科学的研究の応用

Synthesis and Analgesic Potential

A study by Zaheer et al. (2021) discusses the microwave-assisted synthesis of benzylideneamino triazole-thione derivatives of flurbiprofen and their in vivo analgesic activity. The research emphasizes the broad-spectrum biological significance of the triazole heterocycle, demonstrating the compound's potential as a potent analgesic agent, underscoring the versatility of triazole derivatives in medicinal chemistry (Zaheer et al., 2021).

Antimicrobial Activities

Another study highlights the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. This research underscores the chemotherapeutic value of triazoles, showcasing their potential as antibiotics, antimicrobials, and antifungals, thereby revealing the compound's relevance in addressing microbial resistance (Bektaş et al., 2007).

Antiproliferative Evaluation

The synthesis and in vitro antiproliferative evaluation of 1H-benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids are discussed by Molinari et al. (2015). This study presents these derivatives as promising molecules for developing new anticancer agents, highlighting the significance of structural modification in enhancing biological activity (Molinari et al., 2015).

Cancer Gene Therapy

Silamkoti et al. (2005) report on the synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. This research indicates the potential of purine nucleoside derivatives in targeted cancer therapy, demonstrating the compound's applicability in precision medicine (Silamkoti et al., 2005).

Photophysical Properties and Drug Design

Research into the photophysical properties and drug design, such as the study by Akshaya et al. (2016) on a novel phthalimide derivative, elucidates the importance of solvatochromic shifts for estimating ground and singlet excited state dipole moments. This work contributes to the understanding of molecular interactions and stability, critical for designing effective pharmaceuticals (Akshaya et al., 2016).

特性

IUPAC Name |

5-benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-5-3-2-4-6-12)19-24-23-16(27(18)19)13-7-9-14(21)10-8-13/h2-10H,11H2,1H3,(H,22,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKLZRVQPVORLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 41749601 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

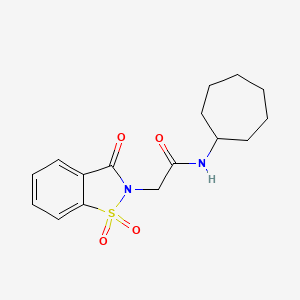

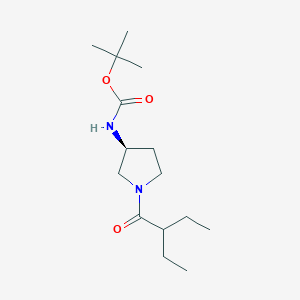

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)

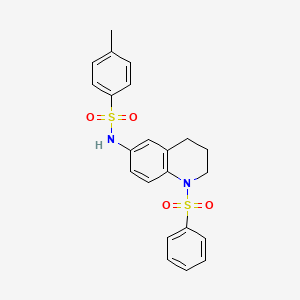

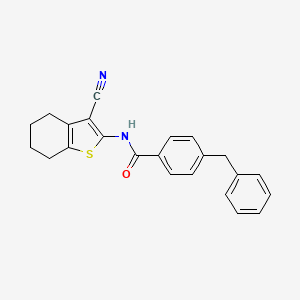

![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)

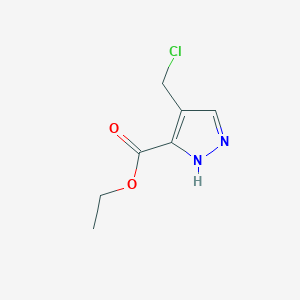

![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)

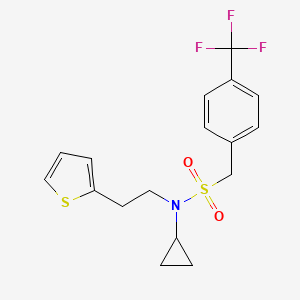

![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)